molecular formula C17H20N2OS B4924876 1-benzyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine

1-benzyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine

Cat. No. B4924876
M. Wt: 300.4 g/mol
InChI Key: KHVROTIVMIKEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine, also known as MBZP, is a piperazine derivative that has been extensively studied for its potential use in scientific research. MBZP is a psychoactive drug that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of neuroscience and pharmacology.

Mechanism of Action

The exact mechanism of action of 1-benzyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine is not fully understood, but it is thought to act primarily as a dopamine and serotonin reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, leading to increased activity in the reward pathways and other areas of the brain associated with mood and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased heart rate and blood pressure, decreased appetite, and increased energy and alertness. It has also been shown to have a variety of effects on mood and behavior, including increased sociability and euphoria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine in lab experiments is its ability to selectively target specific neurotransmitter systems, allowing researchers to study the effects of these systems in isolation. However, one limitation of using this compound is its potential for abuse, which can make it difficult to control in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 1-benzyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine, including further studies on its mechanisms of action and its potential therapeutic uses in the treatment of mood disorders and addiction. Additionally, there is potential for the development of new derivatives of this compound that may have improved efficacy and reduced side effects.

Synthesis Methods

The synthesis of 1-benzyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine involves the reaction of benzyl chloride with 1-(5-methyl-2-thienyl)piperazine in the presence of a base, followed by the addition of thionyl chloride to form the carbonyl group. The resulting compound can be purified using standard techniques such as column chromatography.

Scientific Research Applications

1-benzyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine has been used extensively in scientific research as a tool for studying the central nervous system. It has been shown to have a variety of effects on neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This compound has been used to study the mechanisms of action of these neurotransmitters, as well as their role in various physiological processes such as mood regulation and addiction.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-14-7-8-16(21-14)17(20)19-11-9-18(10-12-19)13-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVROTIVMIKEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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